2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one
Description
Properties
Molecular Formula |
C5H5N5OS |
|---|---|
Molecular Weight |
183.19 g/mol |
IUPAC Name |
2,7-diamino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C5H5N5OS/c6-2-1-3(11)10-5(8-2)12-4(7)9-10/h1H,6H2,(H2,7,9) |
InChI Key |
BRZWVAYKFPHXFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N(C1=O)N=C(S2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors through a series of reactions such as cycloaddition, reduction, and deamination . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, which can occur under different conditions depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nucleophiles involved.
Scientific Research Applications
2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, such as polymers and advanced composites
Mechanism of Action
The mechanism of action of 2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Substituent Variations and Associated Activities
Key Observations :
Key Observations :
- The 2,7-diamino derivative may require multi-step synthesis, as direct introduction of amino groups is challenging .
- Green methods using vanadium oxide/fluorapatite offer higher yields and sustainability compared to traditional PPA routes .
Pharmacological and Functional Comparisons
Enzyme Inhibition Profiles
- Xanthine Oxidase (XO) Inhibition: 7-Methyl-2-phenoxymethyl derivatives exhibit IC₅₀ values ~1 µM, outperforming non-methylated analogues. The 2,7-diamino compound’s activity remains unexplored but could benefit from amino-driven H-bonding .
- Antimicrobial Activity : Indole-tethered thiadiazolo derivatives show biofilm dispersal activity, with potency linked to indole’s hydrophobicity .
Receptor Binding and SAR
- αIIbβ3 Antagonism: Small substituents (e.g., F, CH₃) at the 2-position retain activity, while bulkier groups abolish binding. The 2,7-diamino compound’s dual amino groups may mimic key interactions observed in piperazine-containing analogues .
Biological Activity
2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to consolidate the research findings related to its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiadiazole-pyrimidine framework, which is known for its pharmacological versatility. The synthesis of 2,7-diamino derivatives has been achieved through various methodologies, including one-pot reactions and cycloaddition techniques. For instance, a study highlighted an efficient one-pot synthesis method that yielded several derivatives with promising biological profiles .
Cytotoxicity
Recent studies have demonstrated the cytotoxic potential of this compound derivatives against various cancer cell lines. Notably:
- MCF-7 Cells : Compounds exhibited IC50 values ranging from 5.69 to 9.36 µM, indicating strong efficacy against breast cancer cells .
- A549 Cells : Certain derivatives showed potent cytotoxic effects against non-small cell lung cancer cells using the sulforhodamine B assay .
The structure-activity relationship (SAR) analyses revealed that specific substitutions significantly enhance cytotoxicity, particularly those containing electrophilic groups at the 2-position of the thiadiazole ring .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Antibacterial Activity : In vitro studies tested against Gram-positive and Gram-negative bacteria indicated that some derivatives demonstrated minimum inhibitory concentrations (MIC) below 100 µg/mL against strains like Staphylococcus aureus and E. coli. Notably, certain compounds showed promising biofilm dispersal capabilities against pathogens such as Candida albicans and Propionibacterium acnes with BIC50 values around 39 µg/mL .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 8e | <100 | Antibacterial |
| 8j | 39 | Biofilm Dispersal |
| 8k | <100 | Antibacterial |
Antiviral and Other Activities
Thiadiazolo-pyrimidine derivatives have also shown antiviral properties. Research indicates that these compounds can inhibit viral replication and may serve as potential agents against various viral infections. Other biological activities reported include:
- Antitumor : Demonstrated potential as PARP1 inhibitors.
- Antiglycation : Exhibited properties that may help in managing diabetic complications.
- Antioxidant : Some derivatives have shown significant antioxidant activity in vitro .
Case Studies and Research Findings
-
Cytotoxicity in Cancer Research :
A study evaluated the effects of various substituted thiadiazolopyrimidines on MCF-7 cells. The results indicated a clear correlation between structural modifications and increased cytotoxicity, highlighting the importance of molecular design in drug development. -
Antimicrobial Efficacy :
Another research project focused on the antibacterial activity of synthesized thiadiazolo-pyrimidines against biofilm-forming microorganisms. The findings suggested that specific substitutions enhanced the ability to disrupt biofilm architecture, which is critical in treating chronic infections.
Q & A
Basic Research Question
- IR Spectroscopy : Identifies C=O (1660–1680 cm⁻¹) and C=N (1610–1640 cm⁻¹) stretching vibrations .
- NMR :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 277 for chlorophenyl derivatives) confirm molecular weight .
What biological activities have been reported for this compound and its derivatives?
Basic Research Question
- Antimicrobial Activity : Derivatives with bromo or methyl substituents show MIC values <10 µg/mL against S. aureus and E. coli .
- Antitumor Activity : 7-Methyl derivatives inhibit RNA synthesis in HeLa cells (IC₅₀: 12–25 µM) .
- Enzyme Inhibition : Xanthine oxidase inhibition (IC₅₀: 8.2 µM) is linked to 2-phenoxymethyl substitutions .
Advanced Insight : Bioactivity correlates with electron-withdrawing groups (e.g., Cl, Br) at position 2 .
How do structural modifications at positions 2 and 7 influence bioactivity?
Advanced Research Question
- Position 2 :
- Position 7 :
Q. SAR Table :
| Substituent (Position 2) | αIIbβ3 IC₅₀ (nM) | RNA Synthesis Inhibition (IC₅₀, µM) |
|---|---|---|
| H | 100 | 25 |
| CH₃ | 350 | 12 |
| F | 110 | 18 |
| Source : . |
How can researchers resolve contradictions in substituent effects on bioactivity?
Advanced Research Question
Contradictions arise from assay-specific conditions (e.g., receptor vs. enzyme targets). For example:
- Methyl at Position 2 : Reduces αIIbβ3 binding but enhances RNA synthesis inhibition. This suggests divergent mechanisms: steric hindrance vs. electron-donating effects .
- Fluorine : Retains receptor activity due to hydrogen bonding with Asp224 but shows weaker enzyme inhibition .
Methodology : Use computational docking (e.g., DFT) to model substituent-receptor interactions and validate with mutagenesis .
What are optimized conditions for ultrasound-promoted synthesis of derivatives?
Advanced Research Question
- Catalyst : NaOH in ethanol (0.1 equiv.) .
- Temperature : 60–70°C under 40 kHz ultrasound irradiation .
- Reaction Time : 25–30 minutes for >85% yield .
- Scope : Compatible with substituted benzaldehydes and malononitrile .
Limitation : Ultrasonication is less effective for electron-deficient aldehydes (e.g., nitro groups) .
How do computational methods aid in designing bioactive derivatives?
Advanced Research Question
- DFT Analysis : Predicts charge distribution and reactive sites. For example, indole-tagged hybrids show high electron density at C7, correlating with antitumor activity .
- Molecular Docking : Identifies key interactions (e.g., hydrogen bonding between 2-F substituents and αIIbβ3 Asp224) .
Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values .
What is the proposed mechanism for RNA synthesis inhibition by thiadiazolo-pyrimidinones?
Advanced Research Question
- Target : RNA polymerase II (RNAP II), validated via radiolabeled nucleotide incorporation assays .
- Mode : Competitive inhibition at the nucleotide-binding pocket, with Ki values <20 µM for 7-methyl derivatives .
- Structural Requirement : A free amino group at position 7 is critical for binding .
How can researchers improve the antimicrobial efficacy of these compounds?
Advanced Research Question
- Hybridization : Fusing naphthofuran or indole moieties enhances membrane penetration (e.g., MIC: 4 µg/mL for naphthofuran hybrids) .
- Biofilm Disruption : Thiophene-3-yl derivatives reduce S. epidermidis biofilm biomass by 70% at 32 µg/mL .
Limitation : Hydrophobic substituents reduce aqueous solubility, requiring formulation optimization .
How do substituents at position 6 influence receptor binding and selectivity?
Advanced Research Question
- Carboxamide vs. Carboxylate : Carboxamide derivatives (e.g., morpholinyl) show higher αIIbβ3 selectivity (>100-fold vs. other integrins) due to hydrogen bonding with Lys216 .
- Phenyl vs. Alkyl : Bulky aryl groups (e.g., 4-chlorophenyl) improve platelet aggregation inhibition (IC₅₀: 50 nM) but reduce metabolic stability .
Methodology : Radioligand displacement assays and pharmacokinetic profiling in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
